molecular formula C7H10N2S B1588877 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine CAS No. 259809-24-0

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Katalognummer: B1588877
CAS-Nummer: 259809-24-0
Molekulargewicht: 154.24 g/mol
InChI-Schlüssel: JSYKQYFGEPJWQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound with the molecular formula C7H10N2S.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo pyridine hydrochloride monohydrate with ethanol and aqueous lithium hydroxide at elevated temperatures . The reaction is carried out at 50°C for 7 hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that similar conditions could be optimized for large-scale production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazolo[5,4-c]pyridine compounds .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine exhibit significant antimicrobial properties. For instance, a series of synthesized thiazolopyridine derivatives showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for the most active compounds . These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Potential

Research has indicated that certain derivatives can inhibit cancer cell lines. A study focusing on the MCF-7 breast cancer cell line highlighted the compound's ability to induce cytotoxicity, suggesting its role as a lead compound in anticancer drug development . The predictive pharmacokinetic properties of these compounds indicate that they may effectively cross biological barriers and exhibit favorable absorption characteristics .

Factor Xa Inhibition

One of the notable applications of this compound is its role as an inhibitor of activated coagulation factor X (FXa), which is crucial in thrombus formation. Compounds derived from this structure have been synthesized to enhance their efficacy as anticoagulants, potentially serving as preventive or therapeutic agents for thrombotic diseases . The synthesis process involves a series of reactions starting from piperidone derivatives and has shown promise in producing effective FXa inhibitors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Table 1 summarizes various derivatives and their corresponding biological activities:

CompoundActivityMIC (μM)Reference
3gAntimicrobial0.21
3cAnticancer (MCF-7)TBD
FXa InhibitorAnticoagulantTBD

Wirkmechanismus

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further studies are required to identify the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound stands out due to its specific methyl substitution at the 5-position, which can influence its reactivity and biological activity. This structural feature may confer unique properties compared to its analogs, making it a valuable compound for targeted research and applications .

Biologische Aktivität

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (commonly referred to as MTHP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of MTHP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MTHP is characterized by its unique thiazolo-pyridine structure, which contributes to its biological properties. The molecular formula is C8H10N2O2SC_8H_{10}N_2O_2S with a molecular weight of 182.24 g/mol. The compound's structure can be represented as follows:

Structure 5 Methyl 4 5 6 7 tetrahydrothiazolo 5 4 c pyridine\text{Structure }\text{5 Methyl 4 5 6 7 tetrahydrothiazolo 5 4 c pyridine}

MTHP has been identified as a potent inhibitor of Factor Xa (fXa), a crucial component in the coagulation cascade. The inhibition of fXa is significant for developing anticoagulant therapies. The compound operates by binding to the active site of fXa, preventing the conversion of prothrombin to thrombin, thus inhibiting blood clot formation .

Table 1: Biological Activities of MTHP

Activity Mechanism Reference
Factor Xa InhibitionDirectly inhibits fXa activity
Antimicrobial PropertiesExhibits activity against various pathogens
Anti-inflammatory EffectsModulates inflammatory pathways

Anticoagulant Properties

The primary therapeutic application of MTHP lies in its anticoagulant properties. Studies have demonstrated that MTHP shows significant oral bioavailability and efficacy in animal models for thrombus-related diseases. For instance, a study highlighted its effectiveness in reducing thrombus formation in rats .

Antimicrobial Activity

MTHP also exhibits antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis. This dual action makes it a candidate for developing new antibiotics .

Anti-inflammatory Effects

Research indicates that MTHP can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases such as arthritis and other autoimmune conditions .

Case Studies

  • Anticoagulant Efficacy : A study assessed the anticoagulant effects of MTHP in a rat model of venous thrombosis. Results showed that MTHP significantly reduced thrombus weight compared to control groups, indicating its potential as an oral anticoagulant agent .
  • Antimicrobial Testing : In vitro tests revealed that MTHP exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to existing antibiotics, suggesting it could serve as a lead compound for antibiotic development .
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with MTHP resulted in reduced levels of TNF-alpha and IL-6, demonstrating its anti-inflammatory properties and potential application in managing chronic inflammatory diseases .

Eigenschaften

IUPAC Name

5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-9-3-2-6-7(4-9)10-5-8-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYKQYFGEPJWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458139
Record name 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259809-24-0
Record name 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thiazolo[5,4-c]pyridine (1.61 g) was dissolved in N,N-dimethylformamide (50 ml), and to the solution methyl iodide (1.50 ml) was added, the resultant mixture was stirred at 80° C. for 4 hours. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in methanol (100 ml), sodium borohydride (1.53 g) was added, and the resultant mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure, and a saturated aqueous solution of potassium carbonate and ether were added to the residue to separate an organic layer. The organic layer was dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by column chromatography on silica gel (dichloromethane:methanol=25:1) to obtain the title compound (1.28 g) as a pale yellow oil.
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (10.00 g) was dissolved in a mixture of sulfuric acid (25 mL), hypophosphorous acid (50%, 13 mL), and water (100 mL) at 15 to 18° C., to thereby give an orange solution. To the solution was added dropwise a solution of sodium nitrite (8.15 g) in water (30 mL) at −2 to 3° C. over 30 minutes. After the resultant mixture was stirred at 0 to 10° C. for 2.5 hours, 8N aqueous potassium hydroxide (130 mL) was added dropwise thereto, and the pH was found to be 12.6. The precipitated potassium sulfate was filtered off, and was washed with ethyl acetate (200 mL). The aqueous layer was separated from the filtrate, and was further extracted with ethyl acetate twice (200 mL×2). The organic layers were combined, and the combined organic layer was dried over sodium sulfate anhydrate (30.00 g). After any insoluble material was filtered off and washed with ethyl acetate (100 mL), the filtrate was concentrated under reduced pressure, to thereby give 6.15 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 2
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 3
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 4
Reactant of Route 4
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 5
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 6
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Customer
Q & A

Q1: How does 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine interact with Factor Xa and what are the downstream effects of this interaction?

A1: Research indicates that this compound acts as a S4 binding element in Factor Xa inhibitors []. X-ray crystallography studies show that it binds specifically to the S4 subsite of the enzyme []. This binding disrupts the coagulation cascade by inhibiting Factor Xa's ability to convert prothrombin to thrombin, ultimately preventing the formation of blood clots [].

Q2: What is the significance of the conformational flexibility of this compound in its interaction with Factor Xa?

A2: Studies utilizing X-ray crystal analysis and ab initio calculations have revealed a unique intramolecular S-O close contact within this compound-containing Factor Xa inhibitors []. This suggests that the conformational restriction imposed by this interaction contributes to the molecule's affinity for the S4 subsite of Factor Xa [].

Q3: What are the potential advantages of developing non-amidine Factor Xa inhibitors incorporating this compound?

A3: Research suggests that incorporating this compound as the S4 binding element in non-amidine Factor Xa inhibitors could lead to compounds with oral bioavailability []. This is a significant advantage over existing injectable anticoagulants, potentially improving patient convenience and adherence to treatment [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.